3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide
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Overview
Description
3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a thienyl group, a methoxyphenyl group, and a cyclohepta[B]thieno[3,2-E]pyridine core
Preparation Methods
The synthesis of 3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide involves multiple steps, including the formation of the cyclohepta[B]thieno[3,2-E]pyridine core and the subsequent attachment of the amino, methoxyphenyl, and thienyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as butyllithium, electrophilic reagents, and various solvents . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxyphenyl groups, using reagents such as halogens or alkylating agents.
Common conditions for these reactions include the use of appropriate solvents, temperature control, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 3-Amino-N-(3-methoxyphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide include:
3-Amino-N-(2-chlorobenzyl)-6-(2-thienyl)thieno[2,3-B]pyridine-2-carboxamide: This compound has a similar core structure but differs in the substituents attached to the core.
3-Amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide: Another similar compound with variations in the substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O2S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
6-amino-N-(3-methoxyphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C24H23N3O2S2/c1-29-15-8-5-7-14(13-15)26-23(28)22-21(25)20-19(18-11-6-12-30-18)16-9-3-2-4-10-17(16)27-24(20)31-22/h5-8,11-13H,2-4,9-10,25H2,1H3,(H,26,28) |
InChI Key |
XSFLLMQFNGIVMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CS5)N |
Origin of Product |
United States |
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